R-(-)-Manidipine-d4

Description

Chemical Identity and Classification

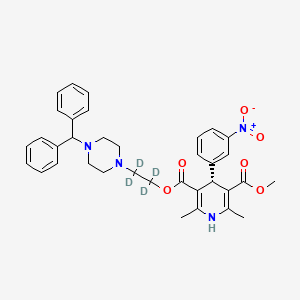

This compound is a chiral deuterium-labeled compound with the Chemical Abstracts Service registry number 1217718-54-1. The compound possesses a molecular formula of C35H34D4N4O6 and a molecular weight of 614.7 daltons. Structurally, this compound represents the R-enantiomer of manidipine with four deuterium atoms incorporated into specific positions of the molecule, specifically at the ethyl linker connecting the piperazine moiety to the dihydropyridine core.

The complete chemical nomenclature for this compound is 3-(2-(4-benzhydrylpiperazin-1-yl)ethyl-1,1,2,2-d4) 5-methyl (R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. This compound belongs to the 1,4-dihydropyridine family, which represents one of the most extensively studied classes of calcium channel blockers in medicinal chemistry.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1217718-54-1 |

| Molecular Formula | C35H34D4N4O6 |

| Molecular Weight | 614.7 g/mol |

| Chiral Configuration | R-(-) |

| Deuterium Incorporation | 4 atoms |

| Chemical Class | 1,4-Dihydropyridine |

The molecular structure features the characteristic 1,4-dihydropyridine ring system with asymmetric substitution at the C-4 position, which gives rise to the chiral nature of the compound. The presence of a 3-nitrophenyl group at the C-4 position and different ester groups at the C-3 and C-5 positions contributes to the compound's distinct physicochemical properties.

Historical Context in Dihydropyridine Research

The development of this compound is intimately connected to the broader history of dihydropyridine research, which commenced in the 1960s with the discovery of calcium channel blocking mechanisms. The original dihydropyridine research program was initiated by various pharmaceutical companies, including Bayer AG with compounds such as nifedipine, and evolved through multiple generations of development to address limitations in pharmacokinetics and tolerability.

The dihydropyridine class has undergone four distinct generations of development, with each generation addressing specific therapeutic limitations of previous compounds. First-generation agents such as nifedipine demonstrated proven efficacy against hypertension but exhibited rapid onset and short duration of action, leading to the development of slow-release formulations in the second generation. Third-generation compounds like amlodipine introduced more stable pharmacokinetics and broader therapeutic applications.

The discovery of calcium channel blockers arose from pharmacological studies of screened coronary dilators in the mid-1960s. This research was part of a systematic program of pharmacological taxonomy that aimed to address qualitative and quantitative properties of potential therapeutic agents. The work built upon fundamental principles of drug antagonism established by Arunlakshana and Schild in 1959, which provided essential quantitative procedures for defining antagonist actions.

Manidipine itself emerged as a member of the dihydropyridine family with distinct pharmacological properties, leading to its development as an antihypertensive agent available under various brand names including Iperten, Presidin, Artedil, and Caldine. The subsequent development of deuterium-labeled variants such as this compound represents the modern analytical chemistry approach to creating precise internal standards for bioanalytical applications.

Properties

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-LYTNKOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675999 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217718-54-1 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Manidipine-d4 involves several steps, including the introduction of deuterium atoms. The process typically starts with the preparation of a deuterated intermediate, which is then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

Catalytic Hydrogenation: This method uses deuterium gas in the presence of a catalyst to introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: R-(-)-Manidipine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

Scientific Research Applications

Pharmacokinetic Studies

R-(-)-Manidipine-d4 is utilized in pharmacokinetic studies to investigate the metabolism and bioavailability of manidipine. The deuterated version allows for precise tracking in biological systems, enabling researchers to determine how the drug is processed in the body. This is particularly important for understanding its interaction with other medications and its overall therapeutic profile.

Key Findings:

- Increased Sensitivity : The use of deuterated compounds can enhance the sensitivity of analytical techniques such as mass spectrometry, allowing for more accurate quantification of drug levels in biological samples.

- Metabolic Pathways : Studies using this compound help elucidate the metabolic pathways involved in manidipine's action, including its interactions with cytochrome P450 enzymes and transport proteins like P-glycoprotein.

Clinical Applications in Hypertension and Diabetes

This compound has been studied for its efficacy in treating patients with hypertension, particularly those with comorbid conditions such as diabetes and metabolic syndrome. Research indicates that manidipine not only lowers blood pressure but also provides metabolic benefits.

Clinical Insights:

- Reduction in Albuminuria : In clinical trials, patients treated with manidipine showed significant reductions in urinary albumin excretion, a marker of renal function, compared to other calcium channel blockers like amlodipine .

- Improvement in Insulin Sensitivity : Manidipine has been associated with improved insulin sensitivity and increased levels of adiponectin, suggesting a favorable metabolic profile for patients with type 2 diabetes .

Vascular and Metabolic Properties

Research highlights the vascular benefits of this compound beyond its antihypertensive effects. It has been shown to influence various biological pathways related to inflammation and oxidative stress.

Mechanisms of Action:

- T-Type Calcium Channel Blockade : Unlike some other calcium channel blockers, manidipine effectively blocks T-type calcium channels, which play a role in vascular smooth muscle contraction and renal function . This mechanism contributes to reduced glomerular pressure and improved kidney health.

- Anti-inflammatory Effects : Studies suggest that manidipine may reduce inflammatory markers such as C-reactive protein and tumor necrosis factor-alpha, thereby providing additional cardiovascular protection .

Case Studies and Research Findings

Several case studies have documented the clinical efficacy of this compound:

| Study | Population | Intervention | Outcomes |

|---|---|---|---|

| MARIMBA Study | 64 non-diabetic patients with metabolic syndrome | Manidipine vs. Amlodipine | Significant reduction in albuminuria (-37.3%) and improved insulin sensitivity |

| Long-term Hypertension Study | Elderly patients with hypertension | Manidipine (10-40 mg) | Sustained blood pressure control over 24 hours without significant adverse effects |

| Comparative Efficacy Study | Patients with type 2 diabetes | Manidipine vs. Pioglitazone | Comparable effects on glycemic control but superior renal protective effects with manidipine |

Mechanism of Action

R-(-)-Manidipine-d4 exerts its effects by blocking calcium channels in the smooth muscle cells of blood vessels. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The deuterium atoms in this compound may enhance its binding affinity to calcium channels and prolong its duration of action, contributing to its improved therapeutic profile.

Comparison with Similar Compounds

Stereoisomeric Analogues: S-(+)-Manidipine-d4 and rac-Manidipine-d4

R-(-)-Manidipine-d4 is compared with its enantiomer, S-(+)-Manidipine-d4 (CAS: 1217836-12-8), and the racemic mixture, rac-Manidipine-d3. Key differences include:

Key Findings :

Functional Analogues: Ranolazine-d5 and Ranolazine-d8

Ranolazine-d5 and Ranolazine-d8 dihydrochloride are deuterated versions of the antianginal drug Ranolazine. These share similarities with this compound in their use as internal standards but differ mechanistically:

Key Findings :

- Unlike this compound, Ranolazine-d5/d8 are being explored for clinical applications, reflecting differences in therapeutic demand .

- Both classes of deuterated compounds exhibit >97% purity, ensuring reliability in analytical workflows .

Comparative Physicochemical and Pharmacokinetic Properties

Physicochemical Stability

Pharmacokinetic Behavior

- Absorption: Deuterated forms show comparable oral bioavailability to non-deuterated Manidipine but delayed Tmax (time to peak concentration) due to slower metabolism .

- Metabolism : Cytochrome P450 (CYP3A4) mediated oxidation is reduced in this compound, as observed in vitro .

Research and Commercial Landscape

Biological Activity

R-(-)-Manidipine-d4 is a deuterated form of manidipine, a third-generation dihydropyridine calcium channel blocker (CCB) known for its antihypertensive properties. This compound has garnered attention due to its unique mechanism of action and potential therapeutic benefits beyond blood pressure management. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms, and relevant research findings.

Overview of Manidipine

Manidipine primarily acts by inhibiting voltage-dependent calcium channels, specifically L-type and T-type channels, which are crucial for vascular smooth muscle contraction. This inhibition leads to systemic vasodilation, effectively lowering blood pressure. Unlike other CCBs, manidipine exhibits a high selectivity for vascular tissues, resulting in minimal cardiodepression and a favorable side effect profile .

Calcium Channel Blocking:

- L-type Channels: Manidipine blocks L-type calcium channels in vascular smooth muscle cells, leading to reduced intracellular calcium levels and subsequent vasodilation.

- T-type Channels: It also inhibits T-type calcium channels in the efferent arterioles of the kidney, which decreases glomerular pressure and microalbuminuria, providing renal protective effects .

Additional Mechanisms:

- Endothelial Function: Manidipine enhances endothelial nitric oxide synthase (eNOS) expression, promoting vasodilation and improving endothelial function .

- Anti-inflammatory Effects: The compound may exert anti-inflammatory actions by reducing intracellular calcium levels, which can diminish the activation of inflammatory pathways .

Antihypertensive Activity

Clinical studies demonstrate that this compound effectively lowers both systolic and diastolic blood pressure in hypertensive patients. For instance, a study showed a significant reduction in blood pressure from 164±14 mmHg to 140±18 mmHg after treatment with manidipine .

Renal Protection

This compound has been associated with renal protective effects due to its ability to reduce microalbuminuria in diabetic patients. This is particularly relevant as microalbuminuria is a predictor of cardiovascular complications .

Metabolic Effects

Research indicates that manidipine improves insulin sensitivity and reduces markers of inflammation such as C-reactive protein (CRP). In comparative studies with amlodipine, manidipine was found to significantly lower albuminuria and improve metabolic profiles in hypertensive diabetic patients .

Case Studies

- MARIMBA Study:

- AMANDHA Study:

Research Findings

Q & A

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to data generated with this compound?

- Methodological Answer : Deposit raw LC-MS/MS files in repositories (e.g., Chemotion, nmrXiv) with metadata (e.g., column type, ionization mode). Use standardized formats (mzML for mass spec, CIF for crystallography). Provide Jupyter notebooks for data processing workflows .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.